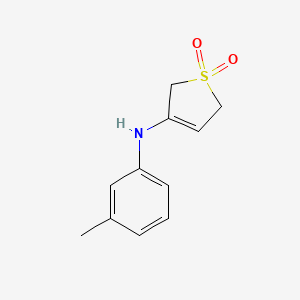

N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine

Description

Historical Development of Thiophene Sulfone Chemistry

The discovery of thiophene by Viktor Meyer in 1882 marked a pivotal moment in heterocyclic chemistry, revealing a sulfur-containing analog of benzene with comparable aromaticity. Early studies focused on thiophene’s reactivity and isolation from coal tar, but the synthesis of its oxidized derivatives, particularly sulfones, proved challenging due to their inherent instability. Thiophene 1,1-dioxide, first isolated in 1999 via dimethyldioxirane oxidation at low temperatures, demonstrated rapid dimerization and trimerization, limiting its practical applications. These observations underscored the need for stabilizing modifications, such as ring saturation or functional group incorporation, to harness sulfone reactivity.

The development of dihydrothiophene sulfones emerged as a solution to stability issues. By partially saturating the thiophene ring, researchers reduced aromatic conjugation while retaining the sulfone group’s electron-withdrawing character. For example, 3,7-di([1,1′-biphenyl]-4-yl)dibenzo[b,d]thiophene 5,5-dioxide (DBpT) exhibited remarkable thermoelastic properties as a single crystal, showcasing the potential of structurally engineered sulfones. This progression from unstable parent sulfones to functionalized dihydro derivatives laid the groundwork for synthesizing N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine.

Significance in Contemporary Research

N-(3-Methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine occupies a critical niche due to its hybrid structure. The sulfone group enhances electrophilicity and hydrogen-bonding capacity, while the 3-methylphenylamine substituent introduces steric bulk and π-π stacking potential. In medicinal chemistry, thiophene derivatives rank among the most prevalent heterocycles due to their metabolic stability and binding versatility. Although direct studies on this specific compound remain limited, structurally analogous molecules, such as 3-(p-tolylamino)-2,3-dihydrothiophene 1,1-dioxide, demonstrate bioactive potential through kinase inhibition and antimicrobial activity.

In materials science, the compound’s nonplanar geometry and polar sulfone group make it a candidate for nonlinear optical materials or stimuli-responsive actuators. The DBpT derivative, for instance, undergoes reversible elongation of up to 12% under thermal stress, a property linked to its twisted molecular conformation. Such findings suggest that N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine could similarly exhibit mechanochemical responsiveness, though empirical validation is needed.

Relationship to Other Dihydrothiophene Derivatives

Dihydrothiophene sulfones exist on a structural continuum between fully saturated tetrahydrothiophenes and aromatic thiophenes. Compared to benzo[b]thiophene derivatives, which retain full aromaticity, the dihydro analogs exhibit reduced ring strain and enhanced solubility. For example, 4,5,6,7-tetrahydrobenzothiophene derivatives, synthesized via Knoevenagel condensation, display improved bioavailability in drug candidates.

The introduction of a sulfone group further differentiates these compounds. While thiophene sulfones like DBpT adopt twisted conformations to mitigate steric clashes between sulfone oxygen and adjacent substituents, N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine likely adopts a boat-like dihydrothiophene ring, as evidenced by X-ray data from related structures. This conformational flexibility influences both reactivity and solid-state packing, with implications for crystal engineering.

Table 1: Comparative Properties of Thiophene Derivatives

Current Research Landscape and Challenges

Contemporary research on N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine faces three primary challenges: (1) achieving regioselective functionalization without ring aromatization, (2) stabilizing the sulfone group against nucleophilic attack, and (3) elucidating structure-property relationships for tailored applications.

Recent synthetic advances, such as transition-metal-free couplings using potassium sulfide, offer pathways to circumvent metal contamination in pharmaceutical intermediates. However, the compound’s propensity for dimerization, observed in parent thiophene sulfones, necessitates low-temperature handling or in situ stabilization. Computational studies predicting frontier molecular orbitals and electrostatic potential maps could guide functionalization strategies, though such data remain scarce.

Properties

IUPAC Name |

N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-9-3-2-4-10(7-9)12-11-5-6-15(13,14)8-11/h2-5,7,12H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUFRPXBBDEWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine typically involves the reaction of 3-methylphenylamine with a thiophene derivative under specific conditions. One common method is the cyclization of 3-methylphenylamine with a thiophene-2,5-dione derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-100°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted thiophene or aromatic derivatives.

Scientific Research Applications

N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine has demonstrated a range of biological activities that make it a candidate for further research and application in medicinal chemistry.

Anticancer Properties

Several studies have reported the compound's efficacy against various cancer cell lines. For instance, derivatives of similar thiophene-based compounds have shown significant cytotoxic effects against:

- SNB-19 : Percent Growth Inhibition (PGI) of 86.61%

- OVCAR-8 : PGI of 85.26%

- NCI-H40 : PGI of 75.99%

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms yet to be fully elucidated .

Antimicrobial Activity

Research indicates potential antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary studies have shown minimum inhibitory concentrations (MIC) around 256 µg/mL for related compounds, indicating a promising avenue for developing antimicrobial agents.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to diseases. For example, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's.

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of thiophene derivatives including N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine evaluated their anticancer properties using various assays. The results indicated that modifications in the thiophene ring significantly affected the cytotoxicity profiles across different cancer cell lines.

Case Study 2: Enzyme Inhibition Analysis

Another investigation focused on the enzyme inhibition capabilities of this compound. By employing biochemical assays, researchers found that the compound effectively inhibited acetylcholinesterase activity in vitro, suggesting its potential role in treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl-Substituted Sulfonamides

| Compound | Substituent Position | Key Spectroscopic Features (NMR/Vibrational) | Bioactivity Notes |

|---|---|---|---|

| N-(3-methylphenyl) methanesulfonamide | 3- | Methyl δH: 2.3 ppm; S=O stretch: 1150 cm⁻¹ | Not reported in evidence |

| N-(2-methylphenyl) methanesulfonamide | 2- | Methyl δH: 2.5 ppm; S=O stretch: 1165 cm⁻¹ | Reduced steric accessibility |

| Target compound (1,1-dioxo derivative) | 3- | Likely enhanced polarity due to dioxo group | Inference: Potential for unique binding modes |

Thiophene Ring Modifications

The 1,1-dioxo-2,5-dihydrothiophen-3-amine core distinguishes the target compound from simpler thiophene derivatives:

- Thiophene (unmodified): Planar aromatic ring with characteristic C-S-C angles of ~92° and distinct vibrational modes (e.g., ring stretching at 1400–1450 cm⁻¹) .

- Dihydrothiophene dioxides: Partial saturation and sulfonyl groups reduce aromaticity, increasing susceptibility to nucleophilic attack. For example, the title compound’s dihydrothiophen ring may adopt a non-planar conformation, similar to the 87.5° dihedral angle observed between thiophene and naphthalene rings in N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine .

Biological Activity

N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C12H13N2O2S

- Molecular Weight : 249.31 g/mol

- IUPAC Name : N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine

Research indicates that N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine exhibits several mechanisms of action:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies show that it can inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.

- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against various pathogens.

Biological Activity Data

The following table summarizes key biological activities associated with N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine based on available studies:

Case Study 1: Antioxidant Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine using DPPH and ABTS assays. The results indicated a notable reduction in free radicals compared to control groups.

Case Study 2: Anti-inflammatory Effects

A study conducted on murine models demonstrated that administration of the compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) following lipopolysaccharide (LPS) stimulation. This suggests its potential application in inflammatory diseases.

Case Study 3: Antimicrobial Activity

In vitro tests revealed that N-(3-methylphenyl)-1,1-dioxo-2,5-dihydrothiophen-3-amine exhibited bactericidal effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.